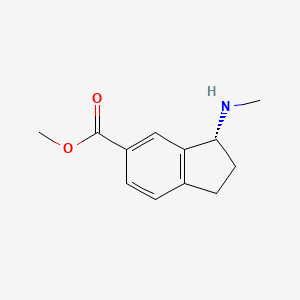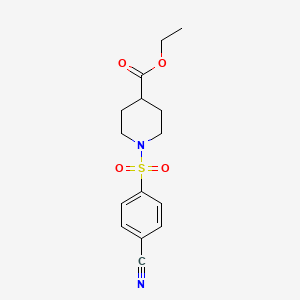
Methyl (R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group and a carboxylate ester, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Methylation: The indene derivative undergoes methylation to introduce the methyl group.
Amination: The methylated indene is then subjected to amination to introduce the methylamino group.
Esterification: Finally, the compound undergoes esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Methylamino-1-(2-thienyl)-1-propanol: This compound shares a similar methylamino group but differs in its overall structure and applications.
®-3-(Methylamino)-1-phenylpropan-1-ol: Another compound with a methylamino group, used in different research contexts.
Uniqueness
®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both methylamino and carboxylate ester groups make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl (3R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-13-11-6-5-8-3-4-9(7-10(8)11)12(14)15-2/h3-4,7,11,13H,5-6H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
NBGPIWZPEVSEAJ-LLVKDONJSA-N |
Isomerische SMILES |
CN[C@@H]1CCC2=C1C=C(C=C2)C(=O)OC |
Kanonische SMILES |
CNC1CCC2=C1C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8510250.png)

![1-[3-(4-Bromo-phenyl)-3-phenoxy-propyl]-1H-imidazole](/img/structure/B8510267.png)







![1-Pyrrolidinecarboxylic acid, 3-[[5,6,7,8-tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8510317.png)

